molecular formula C15H24N2O3 B5678597 3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B5678597
M. Wt: 280.36 g/mol
InChI Key: QFCWJEHMBAMDNC-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with a complex molecular structure and diverse chemical and physical properties. Its synthesis and analysis have been subjects of various research studies.

Synthesis Analysis

The synthesis of similar compounds, like esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, involves NMR spectroscopy and X-ray diffraction studies for structural determination (Fernández et al., 1995). Modified Mannich condensation has been used for synthesizing related 7-alkylated 3-azabicyclo[3.3.1]nonan-9-ones (Park et al., 2012).

Molecular Structure Analysis

Compounds like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol adopt chair-chair conformations in solution, as evidenced by NMR spectroscopy (Izquierdo et al., 1989). The molecular structure of these compounds is characterized by equatorial positions of N-substituents and chair-chair conformation (Fernández et al., 1992).

Chemical Reactions and Properties

This compound likely participates in reactions typical for its functional groups. For similar compounds, iodolactonization reactions have been reported (Ullah et al., 2005). These reactions highlight the reactivity of the compound's functional groups.

properties

IUPAC Name

3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-6-15-9-16(11(2)18)7-14(4,13(15)20)8-17(10-15)12(3)19/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWJEHMBAMDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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